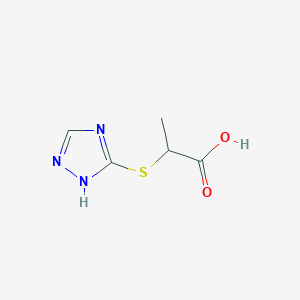

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Description

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-3(4(9)10)11-5-6-2-7-8-5/h2-3H,1H3,(H,9,10)(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBRQFLNBAGCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1-propanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, which can yield different derivatives useful in further research.

Biology

The compound has been employed in proteomics research to study protein interactions and functions. Its ability to modulate enzyme activity through interactions with specific molecular targets makes it valuable in understanding biological pathways.

Medicine

Recent studies have highlighted its potential therapeutic properties:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this acid demonstrated potency comparable to established antibiotics against resistant strains like MRSA .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have shown that certain derivatives can inhibit cytokine release in cell cultures, suggesting potential applications in treating chronic inflammatory diseases .

- Antifungal Activity : The compound has also been studied for its antifungal properties, with some derivatives showing enhanced activity against fungal strains compared to commercial antifungal agents .

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in agrochemicals and as a corrosion inhibitor .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against both bacterial and fungal strains. Results indicated that certain compounds exhibited higher potency than traditional antibiotics like chloramphenicol and fluconazole .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound's derivatives. The study revealed that specific substitutions on the triazole ring significantly influenced the inhibition of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The compound’s key structural features are compared to analogs in Table 1.

Key Observations :

- Linker Groups: The sulfanyl (-S-) linker in the target compound may confer distinct electronic and steric properties compared to direct bonds or oxygen/nitrogen linkers.

- Substituents : Bulky groups like pyridinyl () or phenyl () increase molecular weight and lipophilicity, which could improve target binding but reduce aqueous solubility.

- Bioisosterism : Tetrazole-containing analogs (e.g., 2-(1H-tetrazol-5-yl)acetic acid) replace carboxylic acids, offering metabolic stability while retaining acidity .

Biological Activity

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anthelmintic applications. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 173.19 g/mol. The structure features a triazole ring which is known for its diverse biological properties.

Biological Activity Overview

Recent studies have evaluated the biological activity of various derivatives of 1,2,4-triazole containing propanoic acid moieties. The following sections summarize key findings regarding the anti-inflammatory, antibacterial, and anthelmintic activities of these compounds.

Anti-inflammatory Activity

Research has shown that compounds related to this compound can significantly modulate cytokine release in peripheral blood mononuclear cells (PBMC). Key findings include:

- Cytokine Inhibition : Compounds such as 3a , 3c , and 3e demonstrated a marked reduction in the release of pro-inflammatory cytokines like TNF-α and IFN-γ when tested at concentrations up to 100 µg/mL. This suggests their potential as anti-inflammatory agents .

- Cell Viability : Toxicity assessments indicated that these compounds maintained high cell viability (around 94.71–96.72%) in cultured PBMCs compared to controls .

Antibacterial Activity

The antibacterial efficacy of these triazole derivatives was assessed against various Gram-positive and Gram-negative bacterial strains. The results highlighted:

- Efficacy Against Bacteria : Certain derivatives exhibited significant antibacterial activity. For instance, compounds with specific substituents on the triazole ring showed enhanced effectiveness against pathogens compared to those without such modifications .

Anthelmintic Activity

In addition to antibacterial properties, the anthelmintic potential was explored against Rhabditis sp. cultures:

- Activity Assessment : The compounds demonstrated varying degrees of effectiveness against nematodes. Notably, derivatives with specific structural features were more potent than their analogs lacking these features .

Comparative Data Table

The following table summarizes the biological activity findings for selected derivatives of this compound:

| Compound | Anti-inflammatory Activity (TNF-α Inhibition) | Antibacterial Activity | Anthelmintic Activity |

|---|---|---|---|

| 3a | High (significant reduction) | Moderate | Moderate |

| 3c | High (significant reduction) | High | Low |

| 3e | Moderate (some reduction) | Low | Moderate |

Case Studies

A notable study conducted by researchers aimed at synthesizing new derivatives from amidrazones showed promising results in terms of both safety and efficacy. The evaluation included:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid, and how can reaction efficiency be monitored?

- Methodology :

- Conventional synthesis : React 1,2,4-triazole derivatives with thiol-containing propanoic acid precursors under reflux conditions. Monitor via thin-layer chromatography (TLC) or HPLC for intermediate formation .

- Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation (e.g., 100–150 W, 10–30 minutes) to improve yield and reduce side products. Confirm completion via FTIR (C-S bond at ~600–700 cm⁻¹) .

- Key Metrics : Yield optimization via solvent selection (e.g., DMF for solubility) and stoichiometric ratios (1:1.2 for thiol:triazole).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy :

- FTIR : Confirm S-H bond absence (~2550 cm⁻¹) and presence of carboxylic acid (-COOH, ~1700 cm⁻¹) .

- NMR : ¹H NMR (δ 12–13 ppm for COOH; δ 8–9 ppm for triazole protons) and ¹³C NMR (δ 170–175 ppm for COOH) .

Q. How can researchers assess purity and identify common impurities in the compound?

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against reference standards (e.g., EP impurities cataloged in pharmacopeial monographs) .

- Mass Spectrometry : High-resolution MS (HRMS) to detect sulfoxide or hydrolyzed byproducts (e.g., propanoic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity and binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Validate with PubChem-derived descriptors (e.g., partition coefficient, topological polar surface area) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of triazole-thioether conformers in aqueous environments .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Orthogonal Assays : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish direct activity from cytotoxicity .

- Batch Variability Control : Standardize synthetic protocols (e.g., inert atmosphere for thiol stability) and use pharmacopeial reference materials for calibration .

Q. How can crystallization conditions be optimized for X-ray structure determination?

- Solvent Screening : Test polar aprotic solvents (e.g., acetone, DMSO) with slow evaporation. Additives like crown ethers may improve crystal lattice formation .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning, common in sulfur-containing compounds .

Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound?

- Functionalization : Introduce substituents at the triazole ring (e.g., methyl, phenyl) or modify the propanoic acid chain (e.g., esterification). Monitor effects on solubility and bioactivity .

- Salt Formation : Synthesize sodium or potassium salts to enhance bioavailability. Characterize via DSC for melting-point shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.